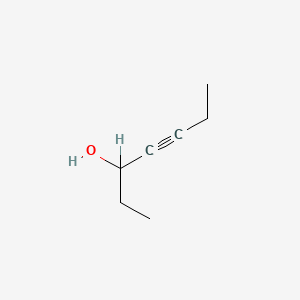

4-Heptyn-3-ol

Description

Contextualization within Alkynol Chemistry

Alkynols, and more specifically propargylic alcohols like 4-Heptyn-3-ol, are a class of compounds recognized for their rich and diverse reactivity. The proximity of the hydroxyl group and the alkyne moiety allows for unique electronic interactions and reaction pathways. The alkyne can act as a nucleophile after deprotonation or as an electrophile when activated by a transition metal, while the hydroxyl group can be a directing group, a nucleophile, or a leaving group upon activation. nih.gov

This dual functionality makes alkynols prime substrates for a variety of transformations, including:

Addition Reactions: The triple bond can undergo addition of hydrogen, halogens, or other groups. Current time information in Bangalore, IN.

Cyclization Reactions: The hydroxyl group can act as an internal nucleophile, attacking the activated alkyne to form various heterocyclic compounds like furans and pyrans. mdpi.com

Coupling Reactions: The terminal hydrogen of some alkynols (though not present in this compound, it is relevant to the class) can be replaced in coupling reactions like the Sonogashira coupling. organic-chemistry.org

Rearrangements: Propargylic alcohols are known to undergo rearrangements to form α,β-unsaturated carbonyl compounds (the Meyer-Schuster rearrangement) or allenes.

The study of this compound provides specific insights into the behavior of internal, secondary alkynols, which are crucial components in many synthetic strategies.

Significance as a Versatile Synthetic Intermediate

The true value of this compound is demonstrated in its role as a versatile synthetic intermediate. Its structure is readily incorporated into larger, more complex molecules, providing a scaffold that can be further and selectively modified.

A prominent example of its application is in the asymmetric total synthesis of Soraphen A, a potent antifungal macrolide. nih.gov In this synthesis, this compound serves as the starting material for a key fragment of the final molecule. The synthesis showcases the strategic manipulation of the functional groups of this compound.

Table 2: Use of this compound in the Synthesis of a Soraphen A Fragment

| Step | Reaction | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Oxidation | NaHCO₃, KBr, TEMPO, NaOCl, RT, 1 h | Converts the secondary alcohol of this compound to a ketone (hept-4-yn-3-one). Yield: 75%. | nih.gov |

| 2 | Hydrosilylation | [Cp*Ru(MeCN)₃]PF₆, benzyldimethylsilane, 0 °C to RT, 30 min | A ruthenium-catalyzed reaction that adds a silane (B1218182) across the triple bond to form a vinyl silane. Yield: 86%. | nih.govoup.com |

| 3 | Silyl (B83357) Enol Ether Formation | LDA, TMSCl, THF, -78 °C to RT | The ketone is converted to its silyl enol ether, preparing it for a subsequent aldol (B89426) reaction. Yield: >99%. | nih.gov |

This sequence highlights how both the hydroxyl and alkyne functionalities are sequentially transformed to construct a complex stereodefined fragment, underscoring the compound's value as a flexible and strategic starting material. nih.gov

Overview of Academic Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues fits into broader trends in modern organic synthesis that emphasize efficiency and atom economy. A significant research trajectory is the use of these simple precursors in metal-catalyzed cascade reactions to rapidly build molecular complexity. thieme-connect.comthieme-connect.com

Ruthenium-Catalyzed Cascade Reactions: Propargylic alcohols are key substrates in ruthenium-catalyzed one-pot conversions that can lead to structurally diverse fused polycycles. thieme-connect.comthieme-connect.com These reactions often proceed through allenylidene intermediates and allow for the rapid assembly of natural product-like scaffolds from simple starting materials. thieme-connect.com For instance, ruthenium catalysts can facilitate the reaction of propargyl alcohols with nucleophiles like cyclic 1,3-diketones to form complex heterocyclic systems. thieme-connect.com

Gold-Catalyzed Cyclizations: Gold catalysis has become a powerful tool for activating alkynes toward nucleophilic attack. mdpi.comarkat-usa.org Alkynols are excellent substrates for gold-catalyzed cycloisomerization reactions to form heterocycles. mdpi.com Research in this area explores the synthesis of furans, pyrans, and even more complex systems like spiroketals through intramolecular attack of the hydroxyl group onto the gold-activated alkyne. mdpi.com

Enantioselective Synthesis: The development of methods for the enantioselective synthesis of secondary alcohols, including propargylic alcohols, is a major focus of research. wikipedia.orgnih.gov This is often achieved through the asymmetric reduction of ynones or the direct asymmetric alkynylation of aldehydes. nih.gov The ability to produce single-enantiomer propargylic alcohols is crucial as the stereochemistry often dictates the biological activity of the final target molecule. wikipedia.org For example, enantiomerically enriched this compound has been used in chirality transfer reactions, where the initial stereocenter of the alcohol directs the formation of new chiral centers in subsequent steps. chemrxiv.org

Three-Carbon Synthons in Annulation: In another research trend, propargylic alcohols are used as three-carbon building blocks in rhodium-catalyzed C-H functionalization and heteroannulation reactions. chemrxiv.org This strategy allows for the synthesis of diverse and important heterocyclic cores, such as those found in isocryptolepine and γ-carboline natural products. chemrxiv.org

Collectively, these research trajectories demonstrate that this compound and related alkynols are not merely passive building blocks but active participants in sophisticated, metal-catalyzed transformations that define the cutting edge of modern synthetic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

hept-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKAMXPKGORIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031300 | |

| Record name | 4-Heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32398-69-9 | |

| Record name | 4-Heptyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032398699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32398-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 4 Heptyn 3 Ol Transformations

Mechanistic Pathways of Alkyne Addition Reactions

The carbon-carbon triple bond in 4-heptyn-3-ol is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity allows for a range of addition reactions, each proceeding through distinct mechanistic steps.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is a classic example of an electrophilic addition reaction. libretexts.org The reaction is initiated by the attack of the electron-rich π bond of the alkyne on the electrophilic proton of the hydrogen halide. libretexts.orgyoutube.com This initial step is the rate-determining step and leads to the formation of a vinyl carbocation intermediate. libretexts.orgmasterorganicchemistry.com The stability of this carbocation is a key factor in determining the regioselectivity of the addition. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms, leading to the more substituted and therefore more stable carbocation. libretexts.orgmasterorganicchemistry.comleah4sci.com In the second step, the halide ion (X⁻), acting as a nucleophile, attacks the positively charged carbon of the vinyl carbocation to form the final product. libretexts.orgleah4sci.com The reaction is generally not stereoselective because the intermediate carbocation is planar, allowing for attack from either face. unacademy.com

Halogenation: The addition of halogens (X₂, such as Cl₂ or Br₂) across the triple bond of this compound also proceeds via an electrophilic addition mechanism, but with a key difference from hydrohalogenation. leah4sci.commasterorganicchemistry.com The reaction is initiated by the polarization of the halogen molecule as it approaches the alkyne. libretexts.org The π electrons of the alkyne attack one of the halogen atoms, displacing the other as a halide ion. leah4sci.com However, instead of a discrete carbocation, a bridged halonium ion intermediate is formed, where the halogen is bonded to both carbons of the original triple bond. unacademy.commasterorganicchemistry.comlibretexts.org In the second step, the halide ion attacks one of the carbons of the bridged intermediate from the side opposite to the bridge (anti-attack). leah4sci.comlibretexts.org This backside attack is characteristic of an SN2-like process and results in the anti-addition of the two halogen atoms across the triple bond, leading to a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org If two equivalents of the halogen are used, the reaction can proceed to form a tetrahaloalkane. masterorganicchemistry.com

| Reaction | Electrophile | Intermediate | Regioselectivity | Stereoselectivity |

|---|---|---|---|---|

| Hydrohalogenation | H⁺ (from HX) | Vinyl Carbocation | Markovnikov | Generally None |

| Halogenation | X⁺ (from X₂) | Bridged Halonium Ion | Not Applicable (symmetrical reagent) | Anti-addition |

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the alkyne, ultimately yielding an aldehyde or ketone. chemistrysteps.combyjus.com This two-step process involves the addition of a borane (B79455) reagent (such as BH₃ or a dialkylborane) across the triple bond, followed by oxidation. masterorganicchemistry.com

The mechanism begins with the concerted addition of the B-H bond of the borane to the alkyne. chemistrysteps.com Boron, being the less electronegative atom, acts as the electrophile and adds to the less sterically hindered carbon of the triple bond, while the hydrogen adds to the more substituted carbon. chemistrysteps.com This regioselectivity is referred to as anti-Markovnikov. byjus.comlibretexts.org The addition is also stereospecific, with the boron and hydrogen adding to the same face of the triple bond (syn-addition). libretexts.org To prevent further addition to the resulting vinylborane, bulky dialkylboranes like disiamylborane (B86530) or 9-BBN are often employed. chemistrysteps.com

In the second step, the organoborane intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) in a basic solution. byjus.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroperoxide ion on the boron atom, followed by the migration of the alkyl group from boron to the adjacent oxygen atom. byjus.comnumberanalytics.com This process is repeated until all the alkyl groups on the boron have been replaced by hydroxyl groups. The resulting trialkyl borate (B1201080) is then hydrolyzed to yield the enol. byjus.com

This tautomerization can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed mechanism: A base removes a proton from the hydroxyl group of the enol, forming an enolate ion. The enolate ion is then protonated at the α-carbon to yield the ketone. libretexts.orglibretexts.org

Acid-catalyzed mechanism: The acid protonates the α-carbon of the enol, forming a resonance-stabilized cation. Deprotonation of the hydroxyl group by a base then gives the final ketone.

The position of the equilibrium between the keto and enol forms is influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com For simple aldehydes and ketones, the equilibrium heavily favors the keto form. libretexts.orglibretexts.org

Catalytic Reaction Mechanisms Involving Alkynols

Transition metal catalysts can facilitate a variety of transformations of alkynols like this compound, often proceeding through unique mechanistic pathways that are not accessible under non-catalytic conditions.

Ruthenium complexes are effective catalysts for the cycloisomerization of alkynols. researchgate.net These reactions are proposed to proceed through the formation of a ruthenium-vinylidene intermediate. researchgate.net The reaction of a terminal alkyne with a ruthenium complex can lead to the formation of a vinylidene complex. researchgate.net These ruthenium vinylidene intermediates have been implicated as key intermediates in the cycloisomerization of alkynols. researchgate.net For instance, the cycloisomerization of cis-3-en-1-ynes has been shown to involve a chemistrysteps.compressbooks.pub-sigmatropic hydrogen shift of a ruthenium-vinylidene intermediate. nih.gov The direct conversion of amides to substituted pyridines and quinolines has also been achieved via a ruthenium-catalyzed protodesilylation and cycloisomerization, highlighting the versatility of these intermediates. organic-chemistry.org

The development of asymmetric transformations of alkynols is an active area of research. Proposed catalytic cycles often involve the coordination of the substrate to a chiral metal complex, which then directs the subsequent reaction steps to favor the formation of one enantiomer over the other.

For example, in the asymmetric isomerization of allylamines catalyzed by a chiral ruthenium complex, a key step is the migration of a hydride from the α- to the γ-position. open.ac.uk While not directly involving this compound, this illustrates the general principles of how chiral catalysts can influence the stereochemical outcome of a reaction. In the context of this compound, a chiral catalyst could potentially be used to control the stereochemistry of addition reactions or cyclizations.

Electron Transfer Steps in Alkynylation Reactions

Alkynylation reactions, which form the core of the synthesis for α-alkynyl alcohols like this compound, proceed through the addition of a metal acetylide to a carbonyl compound. wikipedia.org While many traditional alkynylations are described by polar, nucleophilic addition mechanisms, contemporary research has illuminated the role of electron transfer processes, particularly in photochemically-induced and transition-metal-catalyzed systems.

Photoinduced ligand-to-metal charge transfer (LMCT) has been identified as a key step in initiating certain alkynylation cascades. For instance, iron-catalyzed fragmentation-alkynylation reactions can be initiated by an LMCT event. rsc.org In such systems, light absorption by an iron complex promotes an electron from a ligand-based orbital to a metal-centered orbital. This process generates a highly reactive radical species from a starting material like an oxime acid, which can then participate in a cascade that culminates in the formation of an internal alkyne. rsc.org Although not a direct synthesis of this compound, this mechanism demonstrates a pathway for C-C triple bond formation mediated by a single-electron transfer (SET) event.

Furthermore, the concept of reversible excited state electron transfer has been explored in hetero dyad systems composed of two electron acceptors. rsc.org Upon photoexcitation, these systems can undergo an initial energy transfer followed by a photoinduced electron transfer (PET) to form a charge-separated state. rsc.org The stability and dynamics of this charge-separated state are highly sensitive to the solvent environment. rsc.org While this research focuses on complex photophysics, the underlying principles of forming charge-separated states through PET are relevant to understanding potential side reactions or alternative mechanistic pathways in the synthesis of complex molecules involving alkyne moieties. Such electron transfer events can influence reaction efficiency and selectivity, representing a frontier in the mechanistic understanding of organic transformations.

Intramolecular Reactions and Rearrangements Involving Acetylenic Alcohols

Acetylenic alcohols, including this compound and its isomers, are valuable substrates for a variety of intramolecular reactions and rearrangements, leading to the formation of complex cyclic structures. These transformations are often catalyzed by transition metals, which activate the alkyne moiety toward nucleophilic attack by the tethered hydroxyl group or facilitate cycloaddition cascades.

Palladium(II) species, for example, are effective catalysts for the intramolecular addition of hydroxyl groups across acetylene (B1199291) bonds. iupac.org The regioselectivity of this cyclization is dependent on the length of the chain separating the alcohol and the alkyne. While 3-alkyn-1-ols tend to undergo 5-endo-dig cyclization to form dihydrofurans, longer chain alkynols can yield different heterocyclic products. iupac.org These reactions provide a direct route to furan (B31954) and other oxygen-containing heterocycles from acyclic acetylenic precursors.

Homopropargylic alcohols, a class that includes isomers of this compound such as 4-heptyn-2-ol, are known to be susceptible to rearrangement under certain conditions. researchgate.net Specifically, they can rearrange to the corresponding allenic isomer, a transformation that can compete with desired oxidation reactions. researchgate.net This highlights the reactive nature of the propargylic system and the need for carefully controlled reaction conditions to achieve specific chemical outcomes.

Transition metals like nickel and tungsten have been employed to mediate more complex intramolecular transformations. Nickel(0) catalysts can facilitate intramolecular [4+2] cycloadditions of dienynes, which can be synthesized from acetylenic alcohols like 3-butyn-1-ol. williams.edu This strategy allows for the rapid construction of polycyclic systems, such as the hydrindane core of steroids, with high stereocontrol. williams.edu The reaction proceeds under significantly milder conditions than the corresponding thermal Diels-Alder reaction, which often leads to decomposition. williams.edu

Tungsten-mediated intramolecular cycloalkenation offers another powerful method for synthesizing bicyclic lactones from acetylenic alcohols. acs.org In this process, a tungsten-η¹-alkynol complex, tethered to an electrophile like an acetal (B89532) or ketone, undergoes cyclization upon treatment with a Lewis acid. acs.org This methodology has been successfully applied to substrates derived from 4-pentyn-1-ol (B147250) and 5-hexyn-1-ol, demonstrating its utility in constructing fused ring systems. acs.org

The table below summarizes key findings from research on the intramolecular reactions of various acetylenic alcohols, illustrating the diversity of products accessible from these versatile starting materials.

| Starting Material Type | Catalyst/Reagent | Reaction Type | Product Type | Ref. |

| 3-Decyn-1-ol | PdCl₂(PhCN)₂ | 5-Endo-Dig Cyclization | Dihydrofuran derivative | iupac.org |

| Dienyne from 3-butyn-1-ol | Ni(COD)₂ / P(O-i-Pr)₃ | Intramolecular [4+2] Cycloaddition | Hydrindane derivative | williams.edu |

| Alkynol with tethered acetal | CpW(CO)₃Cl, then BF₃·Et₂O | Intramolecular Cycloalkenation | Bicyclic lactone | acs.org |

| Homo-propargylic alcohols | Basic or strongly acidic conditions | Rearrangement | Allenic isomer | researchgate.net |

These examples underscore the synthetic potential of intramolecular reactions and rearrangements of acetylenic alcohols like this compound for the efficient synthesis of diverse and complex molecular architectures. pitt.edumasterorganicchemistry.com

Advanced Characterization and Spectroscopic Analysis in Alkynol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-heptyn-3-ol. chemicalbook.comvwr.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. chemicalbook.comvwr.com

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton. For instance, the proton attached to the hydroxyl-bearing carbon (the carbinol proton) is expected to appear in a specific downfield region due to the electronegativity of the oxygen atom. Protons on carbons adjacent to the alkyne are also shifted, while protons of the terminal ethyl groups will exhibit characteristic triplet and quartet patterns due to spin-spin coupling with their neighbors.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a separate peak. libretexts.org The chemical shifts of the alkynyl carbons are highly characteristic, appearing in a distinct region of the spectrum. chemicalbook.com The carbon atom bonded to the hydroxyl group is also significantly deshielded and shifted downfield. libretexts.org The number of signals in the spectrum confirms the number of unique carbon environments in the molecule.

The predicted NMR data for this compound, based on established chemical shift ranges for its functional groups, are summarized in the tables below. libretexts.orgorgchemboulder.com

Predicted ¹H-NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (C1) | ~1.0 | Triplet |

| CH₂ (C2) | ~2.2 | Multiplet |

| CH(OH) (C3) | ~4.2 | Triplet |

| CH₂ (C6) | ~1.6 | Multiplet |

| CH₃ (C7) | ~1.0 | Triplet |

| OH | Variable | Singlet (broad) |

Predicted ¹³C-NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~12 |

| C3 | ~63 |

| C4 (alkynyl) | ~85 |

| C5 (alkynyl) | ~80 |

| C6 | ~25 |

| C7 | ~13 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. chemguide.co.uk For this compound, which has a molecular formula of C₇H₁₂O, the calculated molecular weight is approximately 112.17 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak or absent in alcohols due to facile fragmentation. libretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

For this compound, alpha-cleavage can occur on either side of the carbinol carbon (C3). Cleavage between C2 and C3 would result in the loss of an ethyl radical to give a fragment ion. Cleavage between C3 and the alkyne at C4 would lead to a different fragment. The NIST WebBook and PubChem database indicate significant peaks for this compound at m/z values of 83 and 55. nih.govnist.gov These fragments arise from characteristic cleavages of the parent molecule.

Key Fragments in the Mass Spectrum of this compound nih.gov

| m/z Value | Possible Fragment Identity |

| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |

| 83 | [M - C₂H₅]⁺ or [C₅H₇O]⁺ (Loss of ethyl group via alpha-cleavage) |

| 55 | [C₄H₇]⁺ (Further fragmentation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is characterized by the presence of absorptions corresponding to its two main functional groups: the hydroxyl group (-OH) and the internal carbon-carbon triple bond (C≡C).

The hydroxyl group gives rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. The carbon-carbon triple bond of an internal alkyne typically shows a weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. The C-O stretching vibration of the secondary alcohol appears in the 1000-1200 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl portions of the molecule are observed around 2850-2960 cm⁻¹. avantorsciences.com

Characteristic IR Absorptions for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkyne | C≡C stretch (internal) | 2100 - 2260 | Weak to Medium, Sharp |

| Alcohol | C-O stretch | 1000 - 1200 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

Chromatographic Techniques for Purity and Composition Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. avantorsciences.comgfschemicals.com

In GC, the sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), quantifies the separated components. The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. gfschemicals.com For instance, commercial suppliers often specify a purity of 97% or higher for this compound, as determined by GC-FID. gfschemicals.com When coupled with a mass spectrometer (GC-MS), this technique not only assesses purity but also confirms the identity of the compound by providing its mass spectrum. ecronicon.net Chiral gas chromatography, using a chiral stationary phase, can be employed to separate and quantify the enantiomers of chiral compounds like this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single, well-ordered crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. frontiersin.org

For a chiral molecule like this compound, which contains a stereocenter at the C3 position, X-ray crystallography can unambiguously assign the (R) or (S) configuration. tcichemicals.com However, a major prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for liquids or oils like many simple alcohols. researchgate.net While no specific crystal structure for this compound is prominently available, the technique remains the gold standard for absolute structure determination. frontiersin.org In cases where crystallization is difficult, the absolute configuration of chiral alcohols can sometimes be determined by crystallizing a suitable solid derivative or by using other techniques like NMR spectroscopy with chiral derivatizing agents (e.g., Mosher's acid). tcichemicals.comresearchgate.net

Computational Chemistry and Theoretical Studies on 4 Heptyn 3 Ol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukwikipedia.orgjournals.co.za The energy, shape, and symmetry of these orbitals are crucial for understanding how a molecule interacts with other chemical species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter that characterizes chemical stability and reactivity; a smaller gap generally indicates higher reactivity. samipubco.comresearchgate.net

In cycloaddition reactions, for instance, the FMO approach successfully rationalizes reactivity, periselectivity, and regioselectivity. journals.co.za While specific HOMO-LUMO energy values for 4-heptyn-3-ol are not detailed in the reviewed literature, studies on analogous alkynes and alcohols show that the presence of both an alkyne and a hydroxyl group influences the electronic properties. For related compounds, the HOMO and LUMO are often π molecular orbitals. univ-biskra.dz In the Diels-Alder reactions of some alkynes, secondary orbital interactions involving orbitals other than the HOMO, such as the HOMO-1, have been found to be significantly stabilizing and to have an important effect on reactivity. acs.org

Atomic Charge Distribution Analysis and Reactivity Prediction

The distribution of atomic charges within a molecule is a powerful indicator of its reactivity, particularly for predicting sites susceptible to nucleophilic or electrophilic attack. oleanschools.org Various methods, such as Mulliken population analysis, Natural Population Analysis (NPA), and Hirshfeld population analysis, are used to calculate these charges. sciengine.comacs.org These calculated charges are known to be appropriate local descriptors for analyzing charge-controlled reactions. ias.ac.in

For this compound, a quantitative-structure–toxicity–relationship (QSTR) study calculated the maximum atomic charge (Qmax) to be -0.7601. ias.ac.inarxiv.org This negative value, likely associated with the oxygen atom of the hydroxyl group, indicates a region of high electron density, making it a probable site for electrophilic attack. Conversely, atoms with a net positive charge would be susceptible to nucleophilic attack. Such analyses are crucial in predicting how this compound and its analogues will behave in different chemical environments and reaction types. diva-portal.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex organic reaction mechanisms. diva-portal.orgehu.eus By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the most favorable reaction pathways. rsc.org This method has been extensively applied to reactions involving propargyl alcohols, which are structural analogues of this compound.

For example, DFT calculations were used to investigate the mechanism of a gold(I)-catalyzed oxidation of a propargylic alcohol. acs.org The study revealed that the reaction begins with a regioselective oxidation of the gold(I)-activated alkyne, a process directed by a hydrogen bond between the alcohol's OH group and an N-oxide. acs.org In another study on the ethynylation of formaldehyde (B43269) on copper surfaces, DFT was used to construct the reaction network and calculate energy barriers, identifying the rate-controlling steps for the formation of propargyl alcohol and a subsequent product. rsc.org The rate-limiting step for the propargyl alcohol (PA) formation was found to be a hydrogen transfer with an energy barrier of 1.43 eV. rsc.org Furthermore, DFT studies have provided mechanistic insights into the ruthenium-catalyzed [4 + 1] annulation of benzamides and propargyl alcohols, clarifying the sequence of proton migrations. figshare.com These examples highlight the power of DFT to provide a detailed, step-by-step understanding of reactions involving the functional groups present in this compound.

Quantitative Structure-Reactivity Relationships (QSRR) and Toxicity Prediction Models

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or toxicity. mdpi.comresearchgate.netscience.gov These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict the properties of other, untested compounds. utas.edu.au

A significant QSTR study was conducted to predict the toxicity (pIGC50) of 252 aliphatic compounds, including this compound, on the protozoan Tetrahymena pyriformis. ias.ac.inarxiv.org In this research, a variety of descriptors were used, including the number of atoms, global electrophilicity (ω), and the maximum atomic charge (Qmax). ias.ac.inarxiv.org The electrophilicity index, a descriptor derived from conceptual DFT, measures the ability of a compound to accept electrons and is a valuable predictor of reactivity and toxicity. ias.ac.in The study developed robust multi-parameter models to predict toxicity, demonstrating the utility of combining simple molecular descriptors with quantum chemical parameters. arxiv.org

The table below presents the calculated descriptors for this compound and its analogues from the study. ias.ac.inarxiv.org

| Compound | Electrophilicity (ω) | Max. Atomic Charge (Qmax) | No. of C Atoms | logP | Experimental pIGC50⁻¹ |

| This compound | 0.6704 | -0.7601 | 7 | 1.73 | -0.0336 |

| 2-Octyn-1-ol | 0.6495 | -0.7388 | 8 | 2.48 | 0.1944 |

| 2-Nonyn-1-ol | 0.6487 | -0.7388 | 9 | 3.01 | 0.6486 |

| 2-Decyn-1-ol | 0.6481 | -0.7388 | 10 | 3.54 | 0.9855 |

These models are crucial for environmental risk assessment and for guiding the design of less toxic chemicals. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules like this compound, which has two rotatable bonds, MD simulations can provide detailed insights into its conformational behavior. chemscene.commdpi.com This analysis is critical as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

While specific MD studies on this compound are not present in the searched literature, the methodology is well-established for analogous systems like long-chain alkanes and other alcohols. nih.govnih.govresearchgate.net An MD simulation of this compound would typically involve defining a force field (like OPLS-AA or GROMOS) to describe the interactions between atoms and simulating the molecule's movement in a solvent, such as water, over a period of nanoseconds. nih.govnih.gov

The analysis of the simulation trajectory would reveal the preferred dihedral angles of the rotatable bonds, the frequency of conformational transitions, and the presence of stable conformers. mdpi.com For instance, studies on acyclic sugar alcohols have shown that the configuration of OH groups can lead to intramolecular hydrogen bonds that influence conformational flexibility. mdpi.com A free energy landscape can be constructed from the simulation to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net Such studies are invaluable for understanding how this compound might interact with biological targets like enzymes or receptors.

Applications of 4 Heptyn 3 Ol in Complex Organic Synthesis

Precursor in Pharmaceutical Synthesis

The unique structure of alkynols like 4-Heptyn-3-ol is instrumental in creating bioactive molecules with specific mechanisms of action. pmarketresearch.com This class of compounds serves as an important raw material and intermediate in the synthesis of various pharmaceutical agents. chemicalbook.comchembk.com The alkyne functional group, in particular, is a valuable "handle" for synthetic chemists, as it can act as either a nucleophile or an electrophile, facilitating the construction of complex molecular architectures. nih.gov

Synthesis of Antifungal Agents

This compound has been utilized as a key starting material in the asymmetric total synthesis of potent antifungal agents. nih.gov A notable example is its application in the synthesis of Soraphen A, a complex polyketide natural product that exhibits broad-spectrum antifungal activity. nih.gov Soraphen A functions by selectively inhibiting the acetyl-CoA carboxylase (ACC) enzyme in fungi, which disrupts lipid synthesis and leads to cell death. nih.gov

Derivatives of related alkynols have also been investigated for their effectiveness in inhibiting fungal enzymes, addressing the challenge of drug-resistant fungal infections. pmarketresearch.com The market for antifungal drugs is expanding, driven by the need for new and more effective treatments, highlighting the importance of versatile precursors like this compound. pmarketresearch.com

Table 1: Research Findings on this compound in Antifungal Synthesis

| Precursor | Target Compound | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| This compound | Soraphen A | Oxidation to 4-heptyn-3-one, followed by Mukaiyama aldol (B89426) reaction | Serves as a key building block for a potent, broad-spectrum antifungal agent. nih.gov | nih.gov |

Development of Antiviral Drugs

The development of antiviral drugs often targets viral enzymes essential for replication, such as polymerases and proteases. nih.gov The synthesis of these antiviral agents relies on building blocks that can be elaborated into complex molecules capable of inhibiting these specific viral targets. nih.gov Alkynols, including isomers of this compound, are utilized in the pharmaceutical sector for the synthesis of antiviral drugs. pmarketresearch.com The structural features of these compounds are valuable for creating molecules that can fit into the active sites of viral enzymes. pmarketresearch.comnih.gov Nitrogen-containing heterocycles, such as triazoles, are common scaffolds in antiviral drug design, and alkynes are key precursors for forming these rings via reactions like click chemistry. ontosight.aimdpi.com

Intermediate in Agrochemical Synthesis

This compound and its isomers serve as important intermediates in the agricultural chemistry sector. pmarketresearch.comchemicalbook.com The unique chemical properties of these compounds are leveraged to synthesize higher-value products that enhance crop protection and yield. pmarketresearch.com The demand for such intermediates is particularly strong in regions with significant agricultural output that rely on high-efficiency agrochemicals. pmarketresearch.com

Formation of Herbicides and Pesticides

Alkynol compounds are employed in the synthesis of herbicides and pesticides designed to combat resistant weeds and pests. pmarketresearch.com The synthesis of optically active compounds is crucial for many modern pesticides, as biological activity is often specific to a single enantiomer. researchgate.netresearchgate.net Lipases are sometimes used in the production of these agrochemicals to resolve racemic mixtures of alcohol intermediates, ensuring high enantiomeric purity. researchgate.netresearchgate.net For instance, the resolution of racemic (hydroxymethyl)phosphinate intermediates using lipases has been reported for the preparation of enantiomerically pure phosphosulfonate herbicides. researchgate.net While not a direct example of this compound, this demonstrates a common strategy in the synthesis of chiral pesticides where alkynols could serve as precursors. researchgate.net

Acetylene-Based Agrochemical Development

The role of this compound as an intermediate is critical in the development of acetylene-based agrochemicals. pmarketresearch.com These compounds are vital for improving crop yields by providing effective pest and weed control. pmarketresearch.com The alkyne functional group is a key feature in the molecular structure of many active agrochemical ingredients, and intermediates like this compound provide a direct route to incorporate this functionality. pmarketresearch.comvupas.eu The synthesis of various insecticides, for example, involves acetylenic alcohol intermediates. vupas.eu

Table 2: Applications of Related Alkynols in Agrochemicals

| Compound Class | Application | Synthetic Utility | Significance | Reference |

|---|---|---|---|---|

| Acetylenic Alcohols | Herbicides, Pesticides | Precursors to active ingredients for combating resistant species. pmarketresearch.com | Critical for enhancing crop yields and managing invasive species. pmarketresearch.com | pmarketresearch.com |

Role in Flavor and Fragrance Chemistry

The flavor and fragrance industry utilizes specialty chemical intermediates to create specific sensory profiles in a wide range of consumer products. pmarketresearch.com Isomers of this compound, such as 1-Heptyn-3-ol, serve as precursors for synthesizing important aroma compounds. pmarketresearch.com For example, 1-Heptyn-3-ol is a starting material for producing gamma-decalactone (B1670016) and jasmine lactones, which impart fruity, floral, and creamy notes to perfumes, cosmetics, and food additives. pmarketresearch.com The global market for flavors and fragrances relies on such specialty intermediates to meet consumer demand for diverse and appealing scents and tastes. pmarketresearch.comthegoodscentscompany.com

Synthesis of Aroma Compounds (e.g., gamma-decalactone, jasmine lactones)

While alkynols are recognized as important precursors in the flavor and fragrance industry, specific documented pathways detailing the synthesis of aroma compounds such as gamma-decalactone and jasmine lactones directly from this compound are not prominently available in scientific literature. Research in this area has often focused on other isomers. For instance, 1-Heptyn-3-ol is noted as a precursor for synthesizing these particular aroma compounds, which are valued for their fruity and floral notes in perfumes, cosmetics, and food additives. pmarketresearch.com The synthesis of gamma-decalactone, known for its peach-like aroma, can be achieved through various biotechnological routes, often involving the biotransformation of ricinoleic acid by yeasts like Yarrowia lipolytica. mdpi.comgoogle.comgoogle.com Similarly, the synthesis of jasmine lactone often involves multi-step chemical pathways starting from different precursors. google.comresearchgate.net

Building Block for Advanced Materials and Polymer Chemistry

The dual functionality of this compound makes it a significant contributor to materials science and polymer chemistry, where the introduction of specific functional groups is key to designing materials with desired properties. ontosight.ai

Introduction of Alkyne Functionality for Click Chemistry

The alkyne group within this compound is its most significant feature for applications in advanced materials synthesis, particularly for "click chemistry." ontosight.ai This concept, introduced by K. B. Sharpless, describes reactions that are modular, high-yielding, and create minimal byproducts. tcichemicals.com The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring connecting two different molecular fragments. lumiprobe.com

The alkyne and azide (B81097) functional groups are largely inert to many biological molecules and aqueous environments, making this reaction highly specific and reliable for creating complex architectures. lumiprobe.com By incorporating this compound into a molecule, its alkyne group becomes a reactive handle, ready to be "clicked" with an azide-functionalized component. This strategy is widely used to link different building blocks together, for example, in creating large compound libraries for drug discovery or in functionalizing surfaces and polymers. ontosight.aitcichemicals.com

Polymer Precursors

In polymer chemistry, this compound can serve as a valuable precursor or building block. Its bifunctional nature—a hydroxyl group capable of forming esters or ethers and an alkyne group capable of polymerization or post-polymerization modification—allows it to be integrated into polymer structures in several ways.

A key application is its use as a linking compound to bridge different polymer types. For instance, related alkynol structures are cited in patents as linking compounds between epoxy resins and acrylic monomers to create water-dispersible polymers. google.com In such a system, the hydroxyl group of the alkynol reacts with an epoxy group, while the alkyne bond can be part of the acrylic polymerization process. This creates a hybrid polymer with enhanced properties like improved flexibility and adhesion, suitable for advanced coating compositions. google.com The presence of the alkyne functionality also provides a site for further modifications after polymerization, allowing for the tailoring of material properties.

Future Research Directions and Emerging Trends in 4 Heptyn 3 Ol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, and 4-heptyn-3-ol is no exception. kahedu.edu.in A significant future trend is the development of synthetic protocols that are both environmentally benign and atom-economical. rsc.orgrsc.org This involves a shift away from hazardous reagents and solvents, and the minimization of waste generation. rsc.org

Key areas of research in this context include:

Solvent-Free and Water-Based Reactions: Moving away from volatile organic compounds (VOCs) to either solvent-free conditions or using water as a reaction medium is a primary goal. rsc.orgresearchgate.net

Catalytic Approaches: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry, as it reduces waste and often allows for milder reaction conditions. kahedu.edu.in

Renewable Feedstocks: Investigating routes to this compound and its precursors from renewable bio-based sources is a long-term objective to enhance sustainability.

Recent studies on related alkynol syntheses have highlighted the potential of transition-metal-free and base-free catalytic systems, which adhere to green chemistry principles by minimizing waste. rsc.orgrsc.org The development of such methods for this compound would represent a significant advancement.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis of this compound, particularly in achieving high levels of stereoselectivity. Asymmetric catalysis is a powerful tool for producing specific enantiomers of chiral molecules like this compound, which is vital in the pharmaceutical and agrochemical industries. numberanalytics.com

Future research will likely focus on:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium-BINAP complexes or enzymes like alcohol dehydrogenases (ADHs), for the enantioselective reduction of the corresponding ketone (4-heptyn-3-one) to produce a single enantiomer of this compound. vulcanchem.comnih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for activating alkyne functionalities, enabling a range of cyclization and addition reactions under mild conditions. mdpi.com Exploring gold-catalyzed transformations of this compound could lead to novel heterocyclic structures. mdpi.com

Multi-Catalytic One-Pot Reactions: Designing reaction sequences where multiple catalytic transformations occur in a single reaction vessel can significantly improve efficiency by avoiding the isolation and purification of intermediates. chemrxiv.org

| Catalytic Approach | Catalyst Example | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Asymmetric Reduction | Ru-BINAP complexes, Alcohol Dehydrogenases (ADHs) | High enantioselectivity | Stereoselective synthesis of (R)- or (S)-4-heptyn-3-ol |

| Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) complexes | Mild reaction conditions, high efficiency | Synthesis of furan (B31954), pyran, and other heterocyclic derivatives |

| Multi-Catalysis | Combination of transition-metal catalysts | Increased efficiency, reduced waste | One-pot synthesis of complex molecules from this compound |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.org The integration of this compound synthesis and its subsequent transformations into these modern paradigms is a significant area for future development.

Flow Chemistry: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. thieme-connect.de For reactions involving highly reactive intermediates or exothermic processes, flow chemistry can offer significant safety benefits. The partial hydrogenation of alkynes is one area where continuous-flow processes have been successfully applied. beilstein-journals.org

Automated Synthesis: Automated platforms, often utilizing pre-packed reagent capsules, can streamline the synthesis and purification of compound libraries. synplechem.comscripps.edu This is particularly valuable for medicinal chemistry applications, where the rapid synthesis of derivatives of this compound is required for structure-activity relationship studies. synplechem.com Recent advancements have demonstrated the automated synthesis of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, a transformation for which this compound's alkyne group is well-suited. acs.org

Advanced Materials Applications Derived from Alkynol Functionalization

The unique combination of a hydroxyl group and an alkyne moiety makes this compound a versatile building block for the creation of advanced materials. ontosight.aiguidechem.com Future research will likely explore the incorporation of this compound into various polymeric and functional materials.

Potential applications include:

Specialty Polymers: this compound can be used to synthesize alkynol-modified resins, which can enhance properties like thermal stability in polymers. pmarketresearch.com

Functional Coatings: The hydroxyl group can be used to graft the molecule onto surfaces, while the alkyne group provides a handle for further functionalization via "click" chemistry, enabling the creation of coatings with tailored properties. ontosight.ai

Water-Dispersible Polymers: Alkynols, including various heptynol isomers, have been used as linking compounds in the synthesis of water-dispersible polymers for coating compositions. google.com

The ability to precisely control the structure and functionality of materials derived from this compound opens up possibilities in areas ranging from electronics to biomedical devices.

Deeper Mechanistic Insights from Advanced Spectroscopic and Computational Methods

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic and computational techniques will continue to provide deeper insights into the chemistry of this compound.

Advanced Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. 1H and 13C NMR spectroscopy are fundamental tools for characterizing the structure of this compound and its derivatives. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, predict transition state energies, and understand the role of catalysts. rsc.orgresearchgate.netresearchgate.net Such studies can explain observed selectivity and guide the design of new catalysts and reaction conditions. researchgate.net For example, computational studies have been instrumental in understanding the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.org Furthermore, computational investigations into peroxy radical reactions and keto-enol tautomerism provide a framework for understanding the reactivity of complex organic molecules like this compound under various conditions. nih.govdiva-portal.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Heptyn-3-ol in laboratory settings?

- Methodology :

- Catalytic hydrogenation : Use Lindlar catalyst or palladium nanoparticles modified with ligands to achieve selective reduction of alkynes to cis-alkenes, ensuring stereochemical control .

- Propargyl alcohol derivatives : Utilize ruthenium vinyl carbene intermediates for 1,2-migration reactions, optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield .

- One-step synthesis : Leverage AI-powered retrosynthesis tools (e.g., Reaxys, BKMS_METABOLIC) to predict feasible routes, prioritizing precursors with high relevance scores .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify hydroxyl (-OH) proton signals (δ 1.5–2.5 ppm) and alkyne protons (δ 2.0–3.0 ppm).

- ¹³C NMR : Confirm alkyne carbons (δ 70–85 ppm) and alcohol-bearing carbon (δ 60–70 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 10 ppm) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound?

- Contradiction Analysis Framework :

Variable Identification : Compare solvent purity, catalyst batch, and temperature gradients across studies .

Statistical Validation : Apply ANOVA to assess significance of yield variations (p < 0.05) .

Reproducibility Testing : Replicate experiments under standardized conditions (e.g., 25°C, anhydrous THF) .

- Example : Discrepancies in palladium-catalyzed yields may stem from ligand decomposition; use XPS to verify catalyst integrity .

Q. What computational approaches model the reactivity of this compound in catalytic processes?

- Density Functional Theory (DFT) : Calculate activation energies for alkyne hydrogenation steps, focusing on transition-state geometries .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Retrosynthesis Prediction : Tools like ChemIDplus and ECHA databases prioritize synthetic routes with ≥90% predicted accuracy .

Q. How to design experiments to study the stereochemical outcomes of this compound reactions?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Circular Dichroism (CD) : Correlate optical activity with stereochemical configurations .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to infer mechanistic pathways .

Data Management and Reproducibility

Q. How should researchers document experimental data for reproducibility?

- FAIR Principles :

- Findable : Assign DOI via Chemotion or RADAR4Chem repositories .

- Accessible : Share raw NMR/IR spectra in open formats (e.g., JCAMP-DX) .

- Interoperable : Use IUPAC nomenclature and SMILES strings for database integration .

- Metadata Template :

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10 wt%), batch ID XYZ |

| Solvent | Anhydrous THF, H₂O ≤50 ppm |

| Yield | 78% ± 2% (n=3) |

Conflict Resolution in Data Interpretation

Q. What strategies address conflicting toxicity profiles of this compound derivatives?

- Toxicogenomic Profiling : Use in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to compare results with computational predictions (e.g., ECOSAR) .

- Dose-Response Analysis : Establish LC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify species-specific effects .

Stereochemical and Mechanistic Studies

Q. What advanced techniques elucidate the role of this compound in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.